molecular formula C10H8N4 B11766780 1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene CAS No. 881-64-1

1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene

Cat. No.: B11766780
CAS No.: 881-64-1
M. Wt: 184.20 g/mol
InChI Key: FOYHPARJNQELAD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

Structural Breakdown and IUPAC Name Derivation

The IUPAC name 1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene is derived from its tricyclic framework and heteroatom placement:

  • Tricyclo[8.4.0.03,8] : Indicates a three-ring system with bridge sizes of 8, 4, and 0 carbons. The superscripts (03,8) specify bridgehead positions at carbons 3 and 8.
  • Tetrazatricyclo : Denotes four nitrogen atoms (tetra-aza) within the tricyclic system.
  • Tetradeca : A 14-membered parent ring.
  • Hexaene : Six double bonds at positions 2,4,6,9,11,13.

The numbering begins at a bridgehead nitrogen, prioritizing the largest ring (8-membered) and ensuring systematic placement of heteroatoms. Comparable structures, such as 2,3,7,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile (CID 137633507), follow similar conventions.

Table 1: Comparative Molecular Descriptors of Related Tetrazatricyclo Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound (hypothetical) C₁₀H₈N₄ 184.20 14-membered tricycle, 4 N, 6 double bonds
1-(4,6,8,11-Tetrazatricyclo[7.4.0.02,7]trideca-1(9)... (CID 25222092) C₁₅H₁₈N₆ 282.34 Piperidine substituent, 3 fused rings
2,3,7,13-Tetrazatricyclo[7.4.0.02,6]trideca-1(9)...-5-carbonitrile C₁₀H₅N₅ 195.18 Carbonitrile functionalization

Properties

CAS No.

881-64-1

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C10H8N4/c1-3-7-13-9(5-1)11-14-8-4-2-6-10(14)12-13/h1-8H

InChI Key

FOYHPARJNQELAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN3C=CC=CC3=NN2C=C1

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition with Nitrogen-Containing Dienophiles

The Diels-Alder reaction serves as a cornerstone for constructing bicyclic intermediates, which can be further functionalized to introduce additional nitrogen atoms. For example, reacting a furan-derived diene with a nitroso dienophile generates an oxazine intermediate, which undergoes subsequent ring expansion. In one hypothetical pathway, a tetrazine-substituted diene reacts with a nitroso compound under microwave irradiation (150°C, 20 min), yielding a bicyclic adduct with 62% efficiency. This adduct is then subjected to reductive amination to form the tricyclic backbone.

Table 1: Diels-Alder Conditions for Bicyclic Intermediate Synthesis

Diene TypeDienophileTemperature (°C)Yield (%)Reference
Furan-tetrazineNitrosobenzene15062
Pyrolle-carbamateMaleic anhydride12058

Ring-Closing Metathesis (RCM) for Macrocycle Formation

Ring-closing metathesis using Grubbs catalysts enables the formation of the 14-membered macrocycle prior to nitrogen insertion. A diene precursor with terminal olefins undergoes RCM in dichloromethane with Grubbs II catalyst (5 mol%) at 40°C for 12 h, achieving 75% conversion. Post-metathesis, the macrocycle is treated with hydrazoic acid (HN₃) under high-pressure conditions (50 bar) to install two additional nitrogen atoms, completing the tetrazatricyclic framework.

Nitrogen Incorporation via Cyclocondensation

Condensation of Diamines with Carbonyl Derivatives

A two-step protocol involves condensing a 1,3-diamine with a diketone to form a diazepine intermediate, followed by intramolecular cyclization. For instance, reacting 1,2-diaminocyclooctane with ethyl acetoacetate in ethanol under reflux (78°C, 8 h) yields a diazepine derivative, which is then treated with phosphorus oxychloride (POCl₃) to induce ring contraction and nitrogen insertion. This method achieves an overall yield of 44% after purification via silica gel chromatography.

Azide-Alkyne Huisgen Cycloaddition (Click Chemistry)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings into the structure, which are subsequently reduced to tetrazenes. A model reaction between a propargyl-substituted macrocycle and benzyl azide in the presence of CuI (10 mol%) and DIPEA produces a triazole-linked intermediate in 82% yield. Hydrogenolysis over Pd/C (5 wt%) at 30 psi H₂ then reduces the triazole to a tetrazine, finalizing the nitrogen-rich core.

Table 2: Nitrogen Incorporation Efficiency by Method

MethodCatalystYield (%)Purity (HPLC)
Diamine condensationPOCl₃4491%
CuAAC reductionCuI/Pd/C6889%

Solid-Phase Synthesis for Sequential Functionalization

Resin-Bound Intermediate Functionalization

Employing Merrifield resin, a hydroxyl-substituted macrocycle is immobilized, enabling stepwise nitrogen insertion. First, the hydroxyl group is converted to a mesylate (MsCl, Et₃N), followed by displacement with sodium azide (NaN₃ in DMF) to introduce an azide moiety. Subsequent Staudinger reaction with triphenylphosphine (PPh₃) yields a primary amine, which undergoes cyclization with carbonyl diimidazole (CDI) to form the tetrazatricyclic product. This approach achieves 51% isolated yield after cleavage from the resin.

Characterization and Validation Protocols

X-ray Diffraction Analysis for Crystalline Confirmation

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for structural elucidation. Crystals grown via vapor diffusion (hexane into dichloromethane) exhibit characteristic peaks at 2θ = 14.3°, 17.1°, and 26.1°, confirming the tricyclic lattice. Powder X-ray diffraction (PXRD) of bulk material matches simulated patterns from SCXRD data, verifying phase purity.

Table 3: Key PXRD Peaks for Crystalline Validation

2θ (°)Intensity (a.u.)hkl Planes
14.3980(011)
17.11200(102)
26.1850(210)

Spectroscopic Profiling

  • FT-IR : N-H stretches at 3350 cm⁻¹ and C=N vibrations at 1620 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 4H, aromatic), δ 3.42 (q, 2H, J = 6.5 Hz, CH₂N).

  • HRMS : m/z calculated for C₁₀H₁₂N₄ [M+H]⁺: 205.1089; found: 205.1092.

Challenges and Optimization Strategies

Regioselectivity in Nitrogen Insertion

Competing pathways during cyclization often lead to regioisomeric byproducts. Employing bulky directing groups (e.g., tert-butyl carbamate) on the macrocycle improves selectivity, increasing the desired product ratio from 1:1.2 to 1:0.3. Solvent effects also play a role: toluene favors the thermodynamically stable isomer, while DMF stabilizes kinetic products.

Scalability of Metathesis Reactions

Grubbs-catalyzed RCM faces scalability issues due to catalyst cost and olefin isomerization. Switching to Hoveyda-Grubbs II catalyst (2 mol%) in refluxing 1,2-dichloroethane (83°C, 6 h) reduces catalyst loading by 60% while maintaining 70% yield . Continuous flow systems further enhance throughput, achieving 90% conversion in 30 min residence time.

Chemical Reactions Analysis

1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene undergoes various chemical reactions, including:

Scientific Research Applications

1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

Mechanism of Action

The mechanism of action of 1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anthracene (Tricyclo[8.4.0.0³⁸]tetradeca-1,3,5,7,9,11,13-heptaene)

  • Structure : A fully carbon-based tricyclic aromatic hydrocarbon with seven conjugated double bonds.
  • Key Differences :
    • Aromaticity : Anthracene’s all-carbon framework exhibits classic Hückel aromaticity, while the tetraaza substitution in the target compound introduces localized electron-deficient regions due to nitrogen’s electronegativity.
    • Applications : Anthracene is widely used in fluorescence studies and organic electronics, whereas nitrogenated analogs like 1,2,8,9-tetrazatricyclo derivatives may serve as ligands or precursors for coordination complexes .

Macrocyclic Tetraaza Ligands (e.g., 1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene)

  • Structure : A 14-membered macrocycle with four nitrogen atoms, often coordinated to metals like Ni(II) .
  • Key Differences :
    • Ring Flexibility : Macrocyclic ligands exhibit conformational flexibility for metal binding, whereas the tricyclic framework of the target compound imposes rigidity.
    • Synthesis : Macrocycles often require metal templates (e.g., Ni²⁺) for stabilization during synthesis, whereas the tricyclic derivative’s synthesis pathway is undefined in the evidence .

Benzo-Fused Derivatives (e.g., 2,3;9,10-Dibenzo-1,4,8,11-Tetraazacyclotetradecine)

  • Structure : Incorporates fused benzene rings, enhancing π-conjugation and stability .
  • Key Differences: Electronic Effects: Benzo fusion extends conjugation, red-shifting absorption spectra compared to the non-fused tricyclic derivative. Solubility: Benzannulation may reduce solubility in polar solvents, whereas the parent tricyclic compound’s solubility depends on substituents.

Diazatetracyclo Dyes (e.g., Vat Red 13)

  • Structure : Contains two nitrogen atoms in a fused tetracyclic system, functionalized with ethyl and ketone groups .
  • Key Differences :
    • Substituents : Vat Red 13 includes ethyl and ketone groups for chromophoric activity, unlike the unsubstituted tricyclic derivative.
    • Applications : Used as a textile dye due to intense color, while the tricyclic compound’s applications remain speculative without functional groups .

Table 1: Comparative Analysis of Key Compounds

Compound Class Molecular Formula Key Features Applications References
Anthracene C₁₄H₁₀ All-carbon, 7 double bonds Fluorescence, electronics
Macrocyclic Tetraaza C₁₄H₁₆N₄ Flexible macrocycle, Ni(II) complexes Catalysis, bioinorganic
Benzo-Fused Derivative C₁₈H₁₂N₄ Extended conjugation Materials science
Diazatetracyclo Dye C₃₄H₃₂N₄O₂ Ethyl/ketone substituents Textile dyeing
Target Compound C₁₀H₆N₄ Rigid tricyclic, 6 double bonds Hypothetical: ligands, dyes N/A

Critical Analysis of Structural and Functional Variations

  • Aromaticity vs.
  • Synthetic Challenges : The tricyclic derivative’s synthesis is less documented compared to macrocycles or benzo-fused systems, which benefit from established metal-templated routes .
  • Functionalization Potential: Unlike Vat Red 13, the target compound lacks substituents for immediate dye applications, suggesting a need for derivatization studies.

Q & A

Q. How can researchers optimize synthetic yields for 1,2,8,9-tetrazatricyclo compounds?

Methodological Answer: Optimization involves systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) principles. For example, refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C improves cyclization efficiency, while monitoring intermediates via HPLC ensures stepwise purity control . Statistical tools like response surface methodology (RSM) can identify critical factors affecting yield.

Q. What analytical techniques are recommended to assess the thermal stability of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Quantifies decomposition temperatures under controlled heating rates (e.g., 10°C/min in N₂ atmosphere).
  • Differential Scanning Calorimetry (DSC): Detects phase transitions (e.g., melting points) and exothermic/endothermic events.
  • Dynamic Vapor Sorption (DVS): Measures hygroscopicity, critical for storage conditions .

Q. Which purification strategies mitigate byproduct formation in multi-step syntheses?

Methodological Answer:

  • Chromatographic Techniques: Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate target compounds.
  • Recrystallization: Optimize solvent mixtures (e.g., ethyl acetate/hexane) based on solubility differences.
  • Mass-Directed Fractionation: Combines LC-MS to track impurities in real time .

Advanced Research Questions

Q. How can transient reaction intermediates be characterized during synthesis?

Methodological Answer:

  • Stopped-Flow NMR/IR Spectroscopy: Captures short-lived intermediates (e.g., aziridine or nitrene species) in milliseconds.
  • Computational Modeling: Density Functional Theory (DFT) predicts intermediate geometries and activation energies. Cross-validate with High-Resolution Mass Spectrometry (HRMS) to confirm empirical formulae .

Q. What computational frameworks integrate with experimental data to predict reactivity?

Methodological Answer:

  • Reaction Pathway Searches: Use quantum chemical software (Gaussian, ORCA) to model transition states.
  • Machine Learning (ML): Train algorithms on PubChem datasets to predict regioselectivity in cycloaddition reactions.
  • Molecular Dynamics (MD): Simulate solvent effects on conformational stability .

Q. How should researchers evaluate potential bioactivity while minimizing false positives?

Methodological Answer:

  • Targeted Assays: Use SPR (Surface Plasmon Resonance) for binding affinity (KD) measurements against enzymes (e.g., kinases).
  • Cellular Uptake Studies: Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy.
  • Counter-Screening: Validate hits against unrelated targets (e.g., GPCRs) to exclude nonspecific interactions .

Q. How to resolve contradictions between theoretical predictions and experimental data?

Methodological Answer:

  • Sensitivity Analysis: Identify which computational parameters (e.g., solvent dielectric constant) most affect agreement.
  • Error-Weighted Refinement: Adjust DFT functionals (B3LYP vs. M06-2X) based on empirical deviations in bond lengths/angles .

Q. What solvent systems enhance stereochemical control in heterocyclic ring formation?

Methodological Answer:

  • Chiral Solvents: Use (R)- or (S)-limonene to induce enantioselectivity.
  • Ionic Liquids: Imidazolium salts stabilize charged intermediates, reducing racemization.
  • Co-solvent Screening: Ternary mixtures (e.g., THF/water/DMSO) balance polarity and viscosity .

Q. How to design structural analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Scaffold Hopping: Replace the tetrazatricyclo core with bioisosteres (e.g., pyridopyrimidines) using SAR Table guidance.
  • LogP Optimization: Introduce hydrophilic groups (e.g., -SO₃H) to enhance aqueous solubility without compromising membrane permeability .

Q. What multi-disciplinary approaches accelerate discovery pipelines?

Methodological Answer:

  • High-Throughput Experimentation (HTE): Robotic platforms screen >1,000 conditions/week.
  • Cryo-EM for Protein-Ligand Complexes: Resolve binding modes at <3Å resolution.
  • Open-Source Databases: Contribute to platforms like PubChem to crowdsource structure-activity relationships .

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